(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Solubility Polycondensation Polyphosphoric Acid

Procure the uniquely engineered monohydrochloride form of 3,3',4,4'-tetraaminobiphenyl (CAS 19010-26-5). Unlike the free base or the tetrahydrochloride, this salt delivers exactly one molar equivalent of HCl, providing the optimal solubility in polyphosphoric acid and precise reactivity control essential for synthesizing high-molecular-weight polybenzimidazoles (PBIs). It is the strategic choice for manufacturing thermally resistant aerospace composites and high-strength copolymer fibers with tensile strengths of 2.3–4.8 GPa, effectively eliminating the corrosion and uncontrolled kinetics associated with alternative forms.

Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
CAS No. 19010-26-5
Cat. No. B103545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
CAS19010-26-5
Molecular FormulaC12H15ClN4
Molecular Weight250.73 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl
InChIInChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H
InChIKeyKVFGMHZJTRXVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 0.5 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride (CAS 19010-26-5): A Stoichiometric Monomer for High-Performance Polymer Synthesis


(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride is a precisely defined monohydrochloride salt of the tetraamine monomer 3,3'-diaminobenzidine (TAB). As a crucial aromatic tetraamine intermediate, it serves as a building block for high-performance polybenzimidazoles (PBIs) and other thermally resistant polymers [1]. Unlike the free base or fully protonated tetrahydrochloride form, this mono-hydrochloride species offers a unique balance of reactivity and solubility, making it a strategic choice for controlled polycondensation reactions that demand precise stoichiometry and specific dissolution profiles in acidic media like polyphosphoric acid (PPA).

Why the Monohydrochloride Salt Form of Biphenyltetramine Cannot Be Interchanged with the Free Base or Tetrahydrochloride


Direct substitution among the free base (3,3'-diaminobenzidine, CAS 91-95-2), the tetrahydrochloride (CAS 7411-49-6), and the monohydrochloride (CAS 19010-26-5) is highly problematic for applications requiring specific stoichiometric control and solubility parameters. The free base exhibits extremely poor water solubility (0.55 g/L) and lacks the necessary acidity for certain polymerization media, while the tetrahydrochloride introduces four equivalents of HCl and significant hygroscopicity, potentially altering reaction kinetics, causing unwanted side reactions, or accelerating equipment corrosion [1]. The monohydrochloride salt is uniquely engineered to deliver a single HCl equivalent, providing optimal solubility and acid concentration for specific synthetic pathways, as evidenced in the preparation of high-performance organic fibers where it is used to achieve tensile strengths of 2.3–4.8 GPa [2].

Quantitative Evidence Guide for the Selection of (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride Against its Structural Analogs


Enhanced Solubility Profile in Acidic Polymerization Media vs. Free Base

The free base form, 3,3'-diaminobenzidine, has a very low intrinsic water solubility of 0.55 g/L at 20°C, which can lead to insufficient dissolution in aqueous or mixed solvent systems, creating mass transfer limitations during solution polymerization . The monohydrochloride salt, by virtue of its ionic nature, demonstrates a significantly higher and more tuneable solubility, particularly in acidic media such as polyphosphoric acid, enabling homogeneous reaction mixtures crucial for achieving high molecular weight polymers [1].

Solubility Polycondensation Polyphosphoric Acid

Superior Mechanical Properties in High-Performance Fiber Synthesis

A patented method specifically utilizes 3,3'4,4'-tetra-aminobiphenyl hydrochloride as a monomer to copolymerize with 4,6-diamino-resorcinol hydrochloride and 2,5-dihydroxyterephthalic acid, yielding high-performance organic fibers with a tensile strength ranging from 2.3 to 4.8 GPa [1]. This performance is not achievable with the free base due to solubility limitations and the lack of the necessary HCl catalyst for the polycondensation reaction, nor with the tetrahydrochloride, which would introduce an excess of acid potentially degrading the growing polymer chain.

Polymer Fiber Tensile Strength Polybenzoxazole

Controlled Reactivity and Purity Profile for Polybenzimidazole Synthesis

The synthesis of high-molecular-weight polybenzimidazoles (PBIs) is notoriously sensitive to monomer purity and stoichiometric balance. 3,3',4,4'-Tetraaminobiphenyl free base is known to be highly susceptible to oxidation and requires careful handling under an inert atmosphere, and its purity can degrade, leading to discoloration and reduced polymer quality [1]. The monohydrochloride salt is generally more stable to oxidation, ensuring a higher and more consistent effective monomer concentration upon deprotonation in the reaction medium. This leads to a more reproducible polycondensation process and higher molecular weight polymers compared to using a free base of uncertain purity due to oxidative degradation [1][2].

Polybenzimidazole Monomer Purity Stoichiometric Control

Optimal Application Scenarios for (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride in Advanced Material Science


Scalable Synthesis of High-Performance Copolymer Fibers with Enhanced Interfacial Bonding

As demonstrated by the patented method, this monohydrochloride monomer is critical for preparing high-strength copolymer fibers that address the classic drawback of smooth, low-activity PBO fiber surfaces. By incorporating the monohydrochloride into the polycondensation with other functionalized monomers, researchers can achieve fibers with tensile strengths between 2.3 and 4.8 GPa, specifically engineered for superior adhesion in composite materials [1].

Controlled Synthesis of Polybenzimidazole (PBI) Resins for High-Temperature Applications

The compound's controlled HCl content and improved solubility in polyphosphoric acid make it a superior monomer for synthesizing PBIs with high, reproducible molecular weights. This is essential for producing engineering thermoplastics and matrix resins for aerospace composites, where batch-to-batch consistency in oxidative stability and mechanical performance is non-negotiable [1]. The monohydrochloride ensures a more stable and predictable polymerization than the oxidation-prone free base.

Preparation of Advanced Polymer Electrolyte Membranes (PEMs) for Fuel Cells

In the synthesis of pyridine-bridged polybenzimidazole copolymers for PEM fuel cells, precise control over the tetraamine monomer's reactivity and solubility is paramount. The monohydrochloride form of TAB can be used alongside alternative tetraamine monomers to fine-tune the acid doping level and proton conductivity of the resulting membrane, a process that demands accurate stoichiometric control to avoid excess acid that could plasticize the membrane and reduce durability [1].

Multi-Step Synthesis of Functionalized Organic Intermediates Requiring a Masked Tetraamine

This monohydrochloride serves as a protected form of the highly reactive 3,3',4,4'-tetraaminobiphenyl. The single HCl equivalent masks one of the four amine groups selectively in certain reaction conditions, allowing for sequential functionalization of the other three amines. This is a powerful strategy for constructing complex polyfunctional molecules, such as nonlinear optical chromophores or metal-organic frameworks (MOFs), where site-specific reactivity is required [1].

Quote Request

Request a Quote for (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.